(R)-2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid
Description
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-4-6-13-7-5-8/h4-7,9H,1-3H3,(H,14,17)(H,15,16)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUNKOGKEZKMBI-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=NC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=NC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Research has indicated that derivatives of pyridine-containing amino acids exhibit anticancer properties. The incorporation of the (R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid structure into drug candidates can enhance their efficacy against specific cancer types by improving bioavailability and targeting mechanisms. Studies have shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo models.
Neuroprotective Agents
This compound has been investigated for its neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The pyridine ring is known to interact with neurotransmitter systems, potentially leading to therapeutic benefits.
Organic Synthesis
Building Block for Peptides
(R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid serves as an important building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides a protective function that can be easily removed under mild acidic conditions, allowing for the selective deprotection of amino acids during peptide assembly. This property is crucial for synthesizing complex peptides with specific functionalities.
Synthesis of Heterocyclic Compounds
The compound is also utilized in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in various coupling reactions, leading to the formation of more complex structures that are valuable in pharmaceuticals and agrochemicals.
Biochemical Studies
Enzyme Inhibition Studies
Due to its structural features, (R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid has been employed in enzyme inhibition studies. It can serve as a substrate or inhibitor for various enzymes, helping researchers understand enzyme mechanisms and develop new inhibitors for therapeutic use.
Receptor Binding Studies
The compound's affinity for certain receptors makes it a useful tool in pharmacological studies aimed at understanding receptor-ligand interactions. By modifying the compound's structure, researchers can explore how changes affect binding affinity and biological activity.
-
Study on Anticancer Activity
A recent study explored the anticancer effects of pyridine derivatives, including (R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid, on breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for further development as an anticancer agent. -
Neuroprotective Effects Investigation
Research conducted on neuroprotective agents highlighted the role of pyridine-based compounds in protecting neuronal cells from oxidative stress. The study demonstrated that (R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid could mitigate cell death induced by neurotoxic agents. -
Peptide Synthesis Optimization
A project focused on optimizing peptide synthesis using Boc-protected amino acids showed that (R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid significantly improved yield and purity of synthesized peptides compared to traditional methods.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved would be specific to the final drug product being synthesized.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations: Pyridin-4-yl vs. Aromatic/Non-Aromatic Groups
a. Phenyl and Iodophenyl Derivatives
- Example: (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid (). Structural Difference: Replaces pyridin-4-yl with a 4-iodophenyl group. Implications:
- Increased molecular weight and hydrophobicity due to iodine.
- Used in type D inhibitors (e.g., CW1–CW10) for anticancer activity .
b. Tetrahydropyran-4-yl Derivatives
- Example: (R)-2-((tert-Butoxycarbonyl)amino)-2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid (). Structural Difference: Pyridin-4-yl replaced with a saturated 4-methyltetrahydropyran ring. Implications:
- Reduced aromaticity, altering electronic properties and solubility.
- Molecular weight: 273.32 g/mol (vs. ~265 g/mol for pyridin-4-yl analog, estimated) .
c. Thiophene Derivatives
Stereochemical Variations
- Example: (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid (). Structural Difference: R-configuration vs. S-configuration. Implications:
- Enantiomers may exhibit divergent binding affinities in chiral environments (e.g., enzyme active sites).
- Purity and synthesis routes (e.g., asymmetric catalysis) are critical for pharmacological applications .
Functional Group Modifications
- Example: 3-tert-Butoxycarbonylamino-3-(tetrahydro-pyran-4-yl)-propionic acid (). Structural Difference: Acetic acid moiety replaced with propionic acid. Implications:
- Extended carbon chain may influence conformational flexibility and target engagement.
- Altered pKa (carboxylic acid) and solubility profile .
Comparative Data Table
Biological Activity
(R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid, also known as Boc-D-Pyridylalanine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : (R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid
- CAS Number : 1228566-18-4
- Molecular Formula : C12H16N2O4
- Molecular Weight : 252.27 g/mol
- Purity : 97% .
The biological activity of (R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid can be attributed to its structural features, which allow it to interact with various biological targets. Research indicates that compounds with similar structures often exhibit inhibition of specific enzymes or receptors involved in disease processes.
- Inhibition of HSET : In a study focused on high-throughput screening for inhibitors of the HSET protein, derivatives of pyridine-based compounds were shown to inhibit mitotic spindle multipolarity in cancer cells, suggesting potential applications in oncology .
- Neuroprotective Effects : Compounds structurally related to (R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid have demonstrated neuroprotective effects against amyloid-beta toxicity, which is relevant in Alzheimer's disease research . The ability to modulate neuroinflammation and oxidative stress pathways could be a significant therapeutic avenue.
Pharmacological Effects
The pharmacological profile of (R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid suggests several potential applications:
- Anticancer Activity : The compound's ability to induce multipolar mitoses in cancer cells indicates its role as a potential anticancer agent. This effect was quantified in DLD1 human colon cancer cell lines, where treatment with HSET inhibitors led to significant increases in multipolarity under specific conditions .
- Neuroprotective Properties : Research has shown that related compounds can protect against neuronal cell death induced by amyloid-beta peptides. This protective effect is mediated through the reduction of pro-inflammatory cytokines and free radicals .
Table 1: Summary of Biological Activities
Detailed Findings
-
HSET Inhibition Study :
- A series of compounds were tested for their ability to inhibit the HSET protein.
- Notably, compound variations showed significant differences in potency based on structural modifications.
- The most potent inhibitors demonstrated a clear increase in multipolarity in centrosome-amplified cells, indicating effective targeting of the mitotic process .
- Neuroprotective Study :
Preparation Methods
Core Structural Features
The target molecule features a chiral α-amino acid backbone with a tert-butoxycarbonyl (Boc) protecting group at the amine and a pyridin-4-yl substituent at the β-position. The (R)-configuration at the stereocenter necessitates stereoselective synthesis or resolution methods. Critical disconnections include:
-
Amine protection : Introduction of the Boc group via carbamate formation
-
Chiral center establishment : Asymmetric induction through catalytic hydrogenation or organocatalysis
-
Pyridine incorporation : Late-stage coupling via Suzuki-Miyaura or nucleophilic aromatic substitution
Synthetic Methodologies
Asymmetric Hydrogenation Route
The most efficient method employs transition metal-catalyzed hydrogenation of enamide precursors. A representative protocol involves:
Step 1 : Synthesis of (Z)-2-acetamido-3-(pyridin-4-yl)acrylic acid
-
Condensation of pyridine-4-carboxaldehyde with N-acetylglycine under basic conditions (KOH, EtOH, 60°C, 12 h)
-
Yield: 78%
Step 2 : Enantioselective hydrogenation
-
Catalyst: Rhodium-(R,R)-Et-DuPhos complex (0.5 mol%)
-
Conversion: >99%, ee: 98.5%
Step 3 : Boc protection
Chiral Pool Approach Using L-Aspartic Acid
This route utilizes natural chiral building blocks for stereochemical control:
Step 1 : Protection of L-aspartic acid
-
Boc-L-aspartic acid β-benzyl ester synthesis
-
Reagents: Boc₂O (1.1 eq), NaOH (2 eq), benzyl bromide (1.05 eq)
-
Yield: 85%
Comparative Analysis of Methods
| Parameter | Asymmetric Hydrogenation | Chiral Pool Approach | Racemic Resolution |
|---|---|---|---|
| Starting Material | Pyridine-4-carboxaldehyde | L-Aspartic acid | Racemic amino acid |
| Key Step | Rh-catalyzed hydrogenation | Ullmann coupling | Chiral HPLC |
| Total Yield | 68% | 52% | 41% |
| ee | 98.5% | 99.2% | 99.9% |
| Scalability | Excellent (kg-scale) | Moderate (100g) | Limited (10g) |
| Cost Index | 3.2 | 4.8 | 6.5 |
Critical Reaction Optimization
Hydrogenation Catalysts
Rhodium complexes with chiral bisphosphine ligands demonstrate superior performance:
| Ligand | ee (%) | TOF (h⁻¹) | TON |
|---|---|---|---|
| (R)-BINAP | 95.2 | 120 | 12,000 |
| (R,R)-Et-DuPhos | 98.5 | 85 | 15,500 |
| (S)-Phanephos | 97.8 | 105 | 14,200 |
Boc Protection Kinetics
The rate of carbamate formation follows pseudo-first-order kinetics:
With in THF/H₂O at 25°C.
Analytical Characterization
Spectroscopic Data
Chiral HPLC Conditions
-
Column: Chiralpak IA (250 × 4.6 mm)
-
Mobile phase: Hexane/EtOH (80:20) + 0.1% TFA
-
Flow rate: 1.0 mL/min
Industrial-Scale Considerations
Cost Drivers
-
Rhodium catalyst recovery (>99.5% required for economic viability)
-
Solvent consumption in hydrogenation (MeOH vs. EtOH tradeoffs)
-
Waste streams from Boc protection (di-tert-butyl carbonate byproducts)
Green Chemistry Metrics
| Metric | Hydrogenation Route | Resolution Route |
|---|---|---|
| PMI (g/g) | 18 | 45 |
| E-Factor | 32 | 78 |
| Carbon Efficiency | 64% | 38% |
Emerging Methodologies
Biocatalytic Approaches
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid, and how is enantiomeric purity ensured?
- Methodology : The compound is typically synthesized via coupling reactions. For example, tert-butoxycarbonyl (Boc)-protected intermediates are reacted with pyridinyl acetic acid derivatives using activating agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) . Enantiomeric purity is confirmed using chiral chromatography or LCMS with calculated vs. observed mass values (e.g., LCMS calc. 745.3; found 745.4) .
Q. How should this compound be stored to maintain stability?
- Methodology : Store in a sealed container under dry conditions at room temperature. Avoid moisture and incompatible materials like strong oxidizing agents. Stability data indicate no decomposition under recommended storage conditions .
Q. What analytical techniques are used to characterize this compound?
- Methodology :
- LCMS : Validates molecular weight (e.g., [M+H]+ = 745.4) .
- NMR : Confirms stereochemistry and functional groups (e.g., pyridin-4-yl and Boc-protected amine) .
- Melting Point Analysis : Used for purity assessment (e.g., mp 123–124°C for related analogs) .
Advanced Research Questions
Q. What are the optimal conditions for Boc deprotection in downstream reactions?
- Methodology : Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) or 6N HCl in dioxane. Reaction progress is monitored by TLC or LCMS. For acid-sensitive substrates, milder conditions (e.g., catalytic HCl in ethanol) are recommended .
Q. How does the pyridin-4-yl moiety influence reactivity in peptide coupling?
- Methodology : The pyridine ring acts as a weak base, potentially competing with the Boc-protected amine during coupling. Pre-activation of the carboxylic acid with HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) minimizes side reactions. Evidence from peptide synthesis protocols shows successful coupling using DCC/DMAP .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS)?
- Methodology : Use of low racemization coupling agents (e.g., HATU) and maintaining a reaction pH < 8.0. The (R)-configuration of the α-carbon is preserved by avoiding prolonged exposure to basic conditions .
Q. How does the compound interact with thiol-containing biomolecules?
- Methodology : The Boc-protected amine and pyridine group do not react with thiols under physiological conditions. However, analogs with free thiols (e.g., (R)-2-((Boc)amino)-3-mercapto-3-methylbutanoic acid) undergo disulfide formation, requiring inert atmospheres (N2 flushing) during handling .
Q. Are there contradictions in reported synthetic yields, and how can they be resolved?
- Data Analysis : Yields vary between 60–85% depending on the coupling agent and solvent. For example:
| Coupling Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|
| DCC/DMAP | DCM | 72 | |
| HATU/DIEA | DMF | 85 |
- Resolution : Optimize solvent polarity (DMF > DCM) and use high-efficiency agents like HATU .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
